二氧化锇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Osmium Dioxide is an inorganic compound with the formula OsO2 . It exists as a brown to black crystalline powder, but single crystals are golden and exhibit metallic conductivity . The compound crystallizes in the rutile structural motif, i.e., the connectivity is very similar to that in the mineral rutile .

Synthesis Analysis

OsO2 can be obtained by the reaction of osmium with a variety of oxidizing agents, including sodium chlorate, osmium tetroxide, and nitric oxide at about 600 °C . Using chemical transport, one can obtain large crystals of OsO2, sized up to 7x5x3 mm .

Molecular Structure Analysis

The compound crystallizes in the rutile structural motif . The geometrical and dimensional characteristics associated with the CeO2/OsO4 nanoalloy were identified using SEM and TEM studies .

Chemical Reactions Analysis

OsO2 does not dissolve in water, but is attacked by dilute hydrochloric acid . It can be obtained by the reaction of osmium with a variety of oxidizing agents, including sodium chlorate, osmium tetroxide, and nitric oxide at about 600 °C .

Physical And Chemical Properties Analysis

Osmium Dioxide is a highly insoluble thermally stable Osmium source suitable for glass, optic, and ceramic applications . Osmium oxide is a volatile pale yellow solid with an acrid odor that dissolves in water to form osmic acid . Oxide compounds are not conductive to electricity .

科学研究应用

癌症研究:锇配合物,包括涉及二氧化锇的配合物,由于其多种作用方式(如DNA相互作用和蛋白质抑制)而具有作为抗癌剂的潜力。它们还被探索用于光动力疗法和发光细胞成像 (张和黄,2018)。此外,二氧化锇纳米粒子已被研究其在使用同步加速器和同步回旋加速器辐射破坏癌细胞中的有效性 (Heidari等人,2021)。

环境影响:锇是铜精炼中的副产品,其环境暴露,特别是四氧化锇形式,一直是研究的主题。四氧化锇有毒且挥发性,但二氧化锇被认为无毒,并且可能通过还原过程在环境中形成 (史密斯、卡森和弗格森,1974)。

材料科学:二氧化锇已被用作纳米晶二氧化钛光电极中的敏化剂。它有助于扩展光吸收和光谱响应,显示出高效染料敏化太阳能电池的前景 (Sauvé等人,2000)。

化学分析:可以从二氧化锇衍生的四氧化锇是显微镜中不饱和脂质的重要染色剂。已经分析了它的特定结合特性,提供了锇化合物与生物组织相互作用的见解 (Belazi等人,2009)。

空间研究:锇(包括二氧化锇)在低地球轨道环境中与氧气的反应已被研究以了解其在太空中的行为。这项研究对于将其应用于太空仪器的光学薄膜涂层至关重要 (Gull等人,1985)。

作用机制

According to Crieges, the cis-hydroxylation of alkenes by osmium tetroxide proceeds via the formation of an intermediate osmium(VI}-ester complex, which could be hydrolyzed reductively to give insoluble osmium salts or oxidatively to regenerate osmium tetroxide resulting in vicinal cis-diols in good yields .

安全和危害

未来方向

The philosophy of sustainable development is prevailing worldwide, and will probably bring about a society revolution trend in the future . Catalytic chemistry will play a crucial role in sustainable economic development since at least a catalytic process is involved in almost all-important areas of the chemical industry, such as synthesis of chemicals and materials, energy production, and conversion .

属性

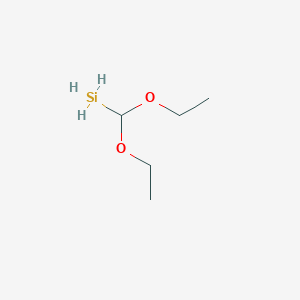

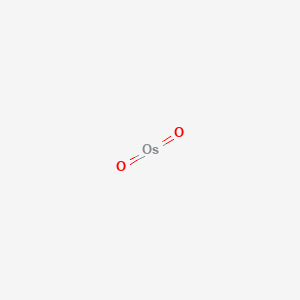

IUPAC Name |

dioxoosmium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Os |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHWVKGUXMUQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Os]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Os |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12036-02-1 |

Source

|

| Record name | Osmium oxide (OsO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。